molecular formula C21H16F3N3O3 B604918 Eleclazine CAS No. 1443211-72-0

Eleclazine

Cat. No. B604918
CAS RN: 1443211-72-0
M. Wt: 415.4 g/mol
InChI Key: YNUAEEJQYHYLMS-UHFFFAOYSA-N
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Description

Eleclazine is a small molecule that has been used in trials studying the treatment of LQT2 Syndrome, Long QT Syndrome, Ischemic Heart Disease, Ventricular Arrhythmia, and Long QT Syndrome Type 3 . It belongs to the class of organic compounds known as benzoxazepines, which are organic compounds containing a benzene fused to an oxazepine ring .


Molecular Structure Analysis

The molecular formula of Eleclazine is C21H16F3N3O3 . It has an average weight of 415.372 and a monoisotopic weight of 415.114375876 . The structure of Eleclazine includes a benzene fused to an oxazepine ring .


Physical And Chemical Properties Analysis

Eleclazine has a molecular weight of 415.37 . It should be stored at 0-4°C for short term (days to weeks), or -20°C for long term (months) .

Scientific Research Applications

  • Enhanced Selectivity for Long QT Syndrome Type 3 (LQT3) : Eleclazine exhibits a high selectivity for inhibiting the late sodium current (INa) in cardiac cells, especially in LQT3, a genetic disorder affecting the heart's rhythm. It shows 84-fold selectivity over peak INa, indicating potent inhibition across a range of NaV1.5 mutant channels. This makes it a promising candidate for treating LQT3 and related cardiac conditions (El-Bizri et al., 2017).

  • Protection Against Atrial Arrhythmias : In a porcine model, Eleclazine has shown efficacy in reducing atrial premature beats (APBs) and atrial fibrillation (AF), a common type of irregular heartbeat. Its ability to inhibit the cardiac late INa contributes to its effectiveness in suppressing autonomically mediated atrial repolarization alternans and heterogeneity, which are precursors to AF (Fuller et al., 2016).

  • Effect on Sodium Channels in Human Cardiomyocytes : Studies using human induced pluripotent stem cell–derived cardiomyocytes reveal that Eleclazine reduces the peak sodium current (INaP) in a frequency-dependent manner. This property is crucial for its antiarrhythmic efficacy, as it accelerates the onset of slow inactivation and impairs recovery from inactivation in sodium channels (Potet et al., 2020).

  • Inhibition of Voltage-Gated Na+ Currents : Eleclazine's inhibition of voltage-gated Na+ currents in rat atrial and ventricular myocytes has been studied. It exhibits use-dependent inhibition consistent with preferential activated state block, indicating potential as an atrial-selective antiarrhythmic drug (Caves et al., 2020).

  • No Impact on Defibrillation Threshold : Eleclazine does not alter the defibrillation threshold or the dominant frequency of ventricular fibrillation, suggesting its suitability for use in patients with implantable cardioverter defibrillators (ICDs) (Silva et al., 2017).

  • Protection Against Ischemia-Induced Vulnerability to AF : Eleclazine's selective inhibition of cardiac late INa reduces susceptibility to ischemia-induced AF and repolarization abnormalities both in the absence and presence of concurrent adrenergic stimulation. This indicates its potential for dual protection against arrhythmias under different cardiac stress conditions (Justo et al., 2016).

  • Suppression of Catecholamine-Induced Ventricular Tachycardia : Eleclazine is more effective than flecainide in reducing catecholamine-induced ventricular tachycardia (VT) and T-wave alternans in a porcine model, demonstrating its potential in managing catecholamine-induced arrhythmias (Bacic et al., 2017).

  • Reduction of Atrial Fibrillation Dominant Frequency : Eleclazine significantly decreases the dominant frequency of atrial fibrillation in cultured atrial myocyte monolayers, indicating its role in arrhythmia termination and reduction (Serrano et al., 2020).

Safety And Hazards

When handling Eleclazine, it’s important to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Eleclazine is currently undergoing clinical testing for the treatment of cardiac arrhythmias . It has shown promise in reducing atrial fibrillation dominant frequency and facilitating the termination of arrhythmia in cultured atrial myocyte monolayer . Another study found that Eleclazine could protect against autonomically induced atrial premature beats, repolarization alternans and heterogeneity, and atrial fibrillation in an intact porcine model .

properties

IUPAC Name

4-(pyrimidin-2-ylmethyl)-7-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,4-benzoxazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3O3/c22-21(23,24)30-16-5-2-14(3-6-16)15-4-7-18-17(12-15)20(28)27(10-11-29-18)13-19-25-8-1-9-26-19/h1-9,12H,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNUAEEJQYHYLMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)C3=CC=C(C=C3)OC(F)(F)F)C(=O)N1CC4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eleclazine

CAS RN

1443211-72-0
Record name Eleclazine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443211720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eleclazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12394
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ELECLAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PUY08529FK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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